(1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine
Description
(1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine is a complex organic compound that features a unique structure combining an adamantane moiety with a benzo[1,3]dioxole ring
Properties
IUPAC Name |
1-(1-adamantyl)-N-(1,3-benzodioxol-5-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-13(20-8-15-4-16(9-20)6-17(5-15)10-20)21-11-14-2-3-18-19(7-14)23-12-22-18/h2-3,7,13,15-17,21H,4-6,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZOUFRJMFWKRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine typically involves multiple steps, starting with the preparation of the adamantane derivative and the benzo[1,3]dioxole derivative. These intermediates are then coupled through a series of reactions, including alkylation and amination, under controlled conditions to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would likely include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
(1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in materials science, particularly in the development of advanced polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
(1-Adamantan-1-yl)-ethylamine: Shares the adamantane moiety but lacks the benzo[1,3]dioxole ring.
Benzo[1,3]dioxol-5-ylmethylamine: Contains the benzo[1,3]dioxole ring but lacks the adamantane moiety.
Uniqueness
(1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine is unique due to its combined structure, which imparts distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for research and development.
Biological Activity
(1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine, a compound with the empirical formula and a molecular weight of 313.43 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.43 g/mol |
| CAS Number | 1048343-71-0 |
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial effects. Studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria.
Antimicrobial Activity
Research has shown that this compound possesses broad-spectrum antibacterial properties. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition.
Table 1: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.03 μg/mL |
| Escherichia coli | 0.06 μg/mL |
| Streptococcus pneumoniae | 0.008 μg/mL |
The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This dual action may enhance its efficacy against resistant bacterial strains.
Study 1: Antibacterial Activity Assessment
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antibacterial potency of various derivatives of adamantane compounds, including this compound. The results indicated that this compound was significantly more effective than traditional antibiotics such as ampicillin and streptomycin against certain strains of bacteria .
Study 2: Structure–Activity Relationship
A detailed structure–activity relationship (SAR) analysis highlighted that modifications to the benzo[1,3]dioxole moiety could enhance the biological activity of adamantane derivatives. The presence of specific functional groups was found to correlate with increased antibacterial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
